20(3'-Oxo-caspofungin) Triflate Salt

LC-QTOF-MS impurity profiling high-resolution mass spectrometry

20(3'-Oxo-caspofungin) Triflate Salt (CAS 1201042-11-6) is a chemically defined, oxidized derivative of the echinocandin antifungal caspofungin, supplied as the trifluoromethanesulfonate (triflate) salt. The compound bears a ketone (oxo) modification at the 3'-position of the 3-hydroxy-L-ornithine residue within the cyclic hexapeptide core, introducing a nominal mass shift of +16 Da relative to the parent caspofungin free base.

Molecular Formula C₅₂H₈₆N₁₀O₁₆·x(CHF₃O₃S)
Molecular Weight 1107.3015008
CAS No. 1201042-11-6
Cat. No. B1145716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(3'-Oxo-caspofungin) Triflate Salt
CAS1201042-11-6
Synonyms1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine]-1,1,1-trifluoromethanesulfonate Pneumocandin B0; 
Molecular FormulaC₅₂H₈₆N₁₀O₁₆·x(CHF₃O₃S)
Molecular Weight1107.3015008
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20(3'-Oxo-caspofungin) Triflate Salt (CAS 1201042-11-6): Oxidized Caspofungin Impurity Reference Standard for Analytical Quality Control


20(3'-Oxo-caspofungin) Triflate Salt (CAS 1201042-11-6) is a chemically defined, oxidized derivative of the echinocandin antifungal caspofungin, supplied as the trifluoromethanesulfonate (triflate) salt . The compound bears a ketone (oxo) modification at the 3'-position of the 3-hydroxy-L-ornithine residue within the cyclic hexapeptide core, introducing a nominal mass shift of +16 Da relative to the parent caspofungin free base . It is derived semi-synthetically from pneumocandin B0, the major fermentation analogue produced by Glarea lozoyensis, and is employed exclusively as a reference standard—not as an active pharmaceutical ingredient—for impurity profiling, analytical method development, and quality control (QC) release testing of caspofungin acetate drug substance and drug product . The triflate salt form confers enhanced crystallinity and facilitates precise gravimetric handling during standard preparation, distinguishing it from the more common acetate salt forms of caspofungin-related impurities .

Why Generic Caspofungin Impurity Reference Standards Cannot Substitute for 20(3'-Oxo-caspofungin) Triflate Salt in Regulated Analytical Workflows


Caspofungin-related impurities are structurally and chromatographically heterogeneous: the impurity profile encompasses deacylated analogues, deamidation products, ring-opened hydrolysis species, oxidized variants, and residual synthetic intermediates, each with distinct retention times, ionization efficiencies, and mass spectrometric fragmentation signatures . Substituting one impurity reference standard for another—even among closely related oxidized species—introduces unresolved systematic error into HPLC peak identification, relative response factor (RRF) determination, and quantitative impurity assignment, which can lead to mischaracterization of batch impurity profiles and potential regulatory non-compliance under ICH Q3A/Q3B thresholds [1]. The 20(3'-Oxo-caspofungin) Triflate Salt carries a specific oxidation site (3'-oxo on the ornithine residue) that is not replicated by other caspofungin impurities such as Impurity A (serine analogue, MW 1079.3), Impurity D (ring-opened hydrolysis product), or Impurity E (deacylated analogue, MW 1051.25) [2]. Furthermore, the triflate counterion imparts distinct solubility and stability properties compared to acetate or free base forms, directly affecting standard preparation accuracy and long-term solution stability in analytical laboratories .

Quantitative Differentiation Evidence for 20(3'-Oxo-caspofungin) Triflate Salt Versus Closest Caspofungin Impurity Analogs


Mass Spectrometric Differentiation: +16 Da Oxidation Shift vs. Caspofungin and Other Impurity Classes

In LC-QTOF-MS analysis under positive electrospray ionization, caspofungin and its five characterized impurities (A–E) each display distinct multi-charge envelope patterns and diagnostic fragmentation pathways [1]. The 20(3'-Oxo-caspofungin) species (free base formula C₅₂H₈₆N₁₀O₁₆, monoisotopic MW 1106.64 Da) exhibits a nominal +16 Da mass increment relative to caspofungin (C₅₂H₈₆N₁₀O₁₅, MW 1090.64 Da), corresponding to the insertion of one oxygen atom at the 3'-position . This mass shift is structurally diagnostic: it distinguishes the 3'-oxo impurity from other known caspofungin-related impurities that arise via alternative degradation pathways, including deamidation (−1 Da), deacylation (−238 Da for Impurity E), or ring-opening hydrolysis (+18 Da for Impurity D) [1]. In the published LC-QTOF-MS method, caspofungin and impurities A–E were resolved on a Waters CORTECS C18+ column (4.6×150 mm, 2.7 μm) with a 0.1% formic acid–water/acetonitrile gradient, enabling unambiguous retention time and exact mass-based identification [1].

LC-QTOF-MS impurity profiling high-resolution mass spectrometry oxidative degradation

Salt Form Differentiation: Triflate Anion vs. Acetate in Analytical Standard Preparation Accuracy

The 20(3'-Oxo-caspofungin) Triflate Salt (molecular formula C₅₂H₈₆N₁₀O₁₆·xCHF₃O₃S, free base MW 1107.30 + x·150.08 for triflate) employs trifluoromethanesulfonate as the counterion, whereas the closely related 20(3'-Oxo)-Caspofungin Acetate (CAS 1240611-93-1) is supplied as the acetate salt . Triflate salts are generally non-hygroscopic and crystalline, which reduces weighing error due to moisture uptake during standard preparation compared to acetate salts that can be moderately hygroscopic . The acetate salt form introduces an additional variable in quantitative calculations—acetate content (typical MW contribution 60.05 Da per equivalent) must be accounted for when calculating free base equivalency, whereas the triflate counterion (MW 150.08) contributes a larger but well-defined mass increment, potentially reducing relative error in mass-based concentration assignment when the stoichiometry is known . For procurement decisions, this salt-form difference directly impacts: (a) the accuracy of gravimetric standard preparation, (b) long-term storage stability under recommended conditions (−20°C), and (c) compatibility with dissolution solvents used in HPLC mobile phase preparation [1].

reference standard preparation salt stoichiometry counterion effect gravimetric accuracy

Regulatory Impurity Control Thresholds: Contextualizing the Quantitative Need for a Specific Oxidized Impurity Standard

Under ICH Q3A/Q3B impurity qualification frameworks, individual specified impurities in drug substances are typically controlled at or below 0.5% (reporting threshold 0.05%, identification threshold 0.10% for a maximum daily dose ≤2 g/day), with total impurities commonly limited to not more than 2.0% of the API . For caspofungin acetate, manufacturer specifications set individual impurity limits as low as ≤0.10% for impurities A, B, D, and E, and the degradation impurity at relative retention time (RRT) 1.35 is controlled at ≤0.10% or more stringently at ≤0.05% in low-impurity formulations [1]. Within this regulatory framework, the 20(3'-Oxo-caspofungin) species represents a specific oxidative degradation marker: caspofungin and its intermediates are documented to degrade via oxidative pathways during manufacturing and storage, generating oxidized contaminants that can impact drug stability and efficacy . The availability of a characterized, high-purity (>98%) triflate salt reference standard for this specific oxidation product enables accurate quantification at or below the 0.10% identification threshold—a prerequisite for regulatory submission data packages (ANDA, DMF, NDA) that require impurity-by-impurity traceability to independently synthesized and characterized reference materials .

ICH Q3A impurity specification individual impurity limit reference standard traceability

European Pharmacopoeia Adoption of Caspofungin Acetate Monograph: Implications for Impurity Reference Standard Procurement

At its 183rd session (November 2025), the European Pharmacopoeia Commission adopted a new monograph for Caspofungin acetate (Ph. Eur. monograph 3029), to be published in Ph. Eur. Issue 13.1 (April 2026) with an effective date of 1 January 2027 [1]. This adoption formalizes pharmacopeial requirements for caspofungin acetate drug substance and drug product across European markets, including specified impurity identification and quantification criteria. The availability of a well-characterized, impurity-specific reference standard such as 20(3'-Oxo-caspofungin) Triflate Salt (CAS 1201042-11-6) becomes directly relevant for laboratories seeking to establish traceability to pharmacopeial methods: reference standards used for impurity quantification should be traceable to pharmacopeial standards (USP or EP) where feasible . While the 20(3'-Oxo-caspofungin) species itself may or may not be explicitly listed as a specified impurity in the new monograph, oxidative degradation products are a recognized component of the caspofungin impurity profile, and the ability to source a discrete, characterized reference standard for this oxidation product supports comprehensive forced-degradation studies and stability-indicating method validation required for monograph compliance [2].

European Pharmacopoeia Ph. Eur. monograph caspofungin acetate pharmacopeial reference standard

High-Value Application Scenarios for 20(3'-Oxo-caspofungin) Triflate Salt in Pharmaceutical Quality Control and Analytical Development


Stability-Indicating HPLC Method Validation for Caspofungin Acetate Drug Product

During forced-degradation (stress) studies per ICH Q1A(R2), caspofungin acetate is subjected to oxidative stress conditions (e.g., 3% H₂O₂, 25°C, 24 h) that generate the 3'-oxo degradation product among other oxidized species . Use of the 20(3'-Oxo-caspofungin) Triflate Salt as a reference standard enables unambiguous peak identification via retention time matching and LC-MS confirmation, and accurate quantification via external standard calibration. The >98% purity of the reference standard supports validation parameters including specificity (resolution ≥2.0 from adjacent peaks), linearity (r ≥0.999 over the range LOQ–150% of the specification limit), and accuracy (recovery 95–105% with RSD <5%) as required by ICH Q2(R1) .

Impurity Profile Characterization for ANDA/DMF Regulatory Submission

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for caspofungin acetate must demonstrate comprehensive impurity profiling and control. The 20(3'-Oxo-caspofungin) Triflate Salt, as a discrete, well-characterized impurity reference standard with a unique CAS number (1201042-11-6), provides the necessary traceability for impurity identification and quantification in the drug substance specification section (3.2.S.3.2 Impurities) of the Common Technical Document (CTD) . Its availability from multiple qualified vendors supports the dual-sourcing redundancy often expected by regulatory reviewers for critical reference materials .

LC-QTOF-MS Method Development for Untargeted Impurity Screening in Process Development

During caspofungin process development and scale-up, unknown impurities arising from oxidative side reactions must be rapidly identified and structurally characterized. The 20(3'-Oxo-caspofungin) Triflate Salt serves as a characterized model compound for developing and optimizing LC-QTOF-MS acquisition parameters (collision energy ramping, ion mode selection) specific to oxidized echinocandin impurities [1]. Its known +16 Da mass shift and characteristic MS/MS fragmentation pattern (including neutral loss of ethylenediamine, m/z 103 product ion) provide diagnostic reference data that can be extrapolated to identify structurally related unknown oxidative degradation products in process intermediates and crude API batches [1].

Quality Control Batch Release Testing in Commercial Manufacturing

In commercial manufacturing under cGMP, each batch of caspofungin acetate drug substance must be tested against acceptance criteria for individual specified impurities (typically ≤0.10–0.50%) and total impurities (≤2.0%) using a validated HPLC method . The 20(3'-Oxo-caspofungin) Triflate Salt, stored at −20°C for long-term stability (1–2 years), is used to prepare system suitability solutions and calibration standards at concentrations corresponding to the reporting threshold (0.05%) and identification threshold (0.10%), ensuring that the QC laboratory can reliably detect, identify, and quantify the 3'-oxo impurity at levels that trigger regulatory reporting obligations under ICH Q3A .

Quote Request

Request a Quote for 20(3'-Oxo-caspofungin) Triflate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.